molecular formula C11H16IN3S B140687 1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide CAS No. 1174907-03-9

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide

Cat. No.: B140687
CAS No.: 1174907-03-9
M. Wt: 349.24 g/mol
InChI Key: HJIHGJMBPQDZCA-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide, also known as this compound, is a useful research compound. Its molecular formula is C11H16IN3S and its molecular weight is 349.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Amine Exchange Reactions

Research indicates that derivatives of the compound can undergo amine exchange reactions with amino acids in aqueous solution, leading to the formation of products with potential utility in chemical synthesis and material science. For instance, the reaction with glycine and β-alanine produces ion associates detectable in DMSO-d6 solutions, highlighting a method for modifying triazine compounds to create new chemical entities (Sun Min’yan’ et al., 2010).

Synthesis of Heterocycles

Triazine derivatives have been synthesized through the reactions of aroylpyruvic acids, showcasing the versatility of triazine compounds in generating diverse heterocyclic structures, which could be explored for various pharmacological or material applications. X-ray diffraction analysis further supports the structural elucidation of these compounds (Z. G. Aliev et al., 1998).

Building Blocks for Novel Derivatives

The compound has served as a precursor for synthesizing novel [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives, demonstrating its role as a versatile building block in organic synthesis. This process involves controlled reactions that extend the utility of triazine derivatives into new chemical domains (H. Vahedi et al., 2010).

Antimicrobial Agents

Some synthesized triazine derivatives have been evaluated for their in vitro antimicrobial activity, showing effectiveness against both Gram-positive and Gram-negative strains. This research underlines the potential of triazine compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacterial infections (G. Malik et al., 2017).

Material Science Applications

The synthesis and characterization of dendrimeric melamine cored complexes capped with triazine derivatives have been studied, showing magnetic behaviors that suggest applications in material science, particularly in magnetic materials and nanotechnology (S. Uysal et al., 2010).

Properties

IUPAC Name

3-benzyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S.HI/c1-15-11-12-8-14(9-13-11)7-10-5-3-2-4-6-10;/h2-6H,7-9H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIHGJMBPQDZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NCN(CN1)CC2=CC=CC=C2.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16IN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384524
Record name AC1MD7DR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174907-03-9
Record name AC1MD7DR
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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